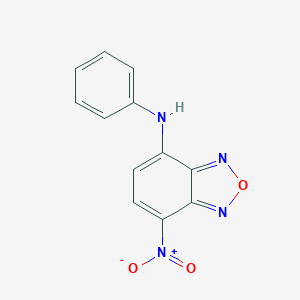

4-nitro-N-phenyl-2,1,3-benzoxadiazol-7-amine

Description

4-Nitro-N-phenyl-2,1,3-benzoxadiazol-7-amine is a nitro-substituted benzoxadiazole derivative characterized by a phenyl group attached to the amine at position 4 and a nitro group at position 7 of the benzoxadiazole core. This compound belongs to a class of heterocyclic molecules widely studied for their biological activity, including protease inhibition, fluorescence labeling, and interactions with disordered protein regions . Its structure combines electron-withdrawing (nitro) and electron-donating (amine) groups, making it a versatile scaffold for chemical modifications and drug discovery applications.

Properties

IUPAC Name |

4-nitro-N-phenyl-2,1,3-benzoxadiazol-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N4O3/c17-16(18)10-7-6-9(11-12(10)15-19-14-11)13-8-4-2-1-3-5-8/h1-7,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPCBQKODIUMKDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=C(C3=NON=C23)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>38.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49667385 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Nucleophilic Aromatic Substitution to Form Ethyl-4-(7-nitro-2,1,3-benzoxadiazol-4-yl)amino Benzoate (Intermediate)

- Reactants: 4-chloro-7-nitro-2,1,3-benzoxadiazole and ethyl (p-amino) benzoate

- Conditions: Reflux in absolute ethanol at 78 °C for 12 hours

- Yield: Approximately 60%

- Procedure: The chloro-substituted benzoxadiazole is refluxed with ethyl (p-amino) benzoate in ethanol, facilitating nucleophilic substitution of the chlorine by the amino group. The solvent is removed under vacuum, and the crude product is purified by recrystallization from ethanol.

- Characterization: FT-IR shows disappearance of C–Cl absorption at 731 cm⁻¹ and appearance of NH stretching at 3210 cm⁻¹. UV-Vis spectra exhibit π–π* transitions at 216 and 261 nm and n–π* transitions at 337 nm. Elemental analysis confirms composition.

Conversion to Benzohydrazide Derivative

- Reactants: Ethyl-4-(7-nitro-2,1,3-benzoxadiazol-4-yl)amino benzoate and hydrazine hydrate (80%)

- Conditions: Reflux in absolute ethanol for 5 hours

- Procedure: The ester intermediate is refluxed with hydrazine hydrate, converting the ester group to hydrazide. The product precipitates, is filtered, and recrystallized from ethanol.

- Characterization: FT-IR shows disappearance of ester C=O at 1733 cm⁻¹ and appearance of NH and amide C=O bands at 3200–3424 cm⁻¹ and 1660 cm⁻¹ respectively. UV-Vis bands at 223, 268 nm (π–π) and 340 nm (n–π). Elemental analysis consistent with calculated values.

Formation of Phenylhydrazinecarbothioamide Derivative

- Reactants: Benzohydrazide derivative and phenylisothiocyanate

- Conditions: Reflux in absolute ethanol for 4 hours

- Procedure: The hydrazide reacts with phenylisothiocyanate to form the corresponding carbothioamide derivative. The reaction mixture is poured into crushed ice, filtered, and recrystallized from ethanol.

- Characterization: FT-IR bands at 3260 cm⁻¹ (N–H), 1220 cm⁻¹ (C=S), and 2520 cm⁻¹ (S–H). UV-Vis spectra consistent with proposed structure.

Cyclization to 1,2,4-Triazole Derivative

- Reactants: Phenylhydrazinecarbothioamide derivative

- Conditions: Reflux in 4% aqueous NaOH for 5 hours

- Procedure: Base-induced cyclization converts the carbothioamide to a 1,2,4-triazole-3-thiol derivative. After cooling, acidification precipitates the product, which is washed and recrystallized.

- Characterization: FT-IR shows disappearance of C=O band, presence of S–H (2600 cm⁻¹), C=S (1190 cm⁻¹), and NH (1575 cm⁻¹) bands. UV-Vis data support the structure.

Alkylation or Arylation of Triazole Derivative

- Reactants: 1,2,4-triazole-3-thiol derivative, potassium hydroxide, and alkyl or aryl halides

- Conditions: Reflux in absolute ethanol for 5 hours

- Procedure: The triazole thiol is alkylated or arylated by reaction with alkyl or aryl halides in the presence of KOH. The mixture is cooled, acidified, filtered, and recrystallized to yield substituted thio derivatives.

- Characterization: Physical and spectral data confirm substitution patterns.

Reaction with Secondary Amines to Form Substituted Triazole Derivatives

- Reactants: 1,2,4-triazole derivative and appropriate secondary amines

- Conditions: Reflux in dry dioxane for 5 hours

- Procedure: The triazole derivative reacts with secondary amines under reflux in dry dioxane, yielding N-substituted triazole derivatives after filtration and recrystallization.

- Characterization: Confirmed by melting points, FT-IR, UV-Vis, and elemental analysis.

Summary Table of Preparation Steps and Conditions

| Step | Reactants | Conditions | Product Description | Yield (%) | Key Characterization Features |

|---|---|---|---|---|---|

| 1 | 4-chloro-7-nitro-2,1,3-benzoxadiazole + ethyl (p-amino) benzoate | Reflux in absolute ethanol, 78 °C, 12 h | Ethyl-4-(7-nitro-2,1,3-benzoxadiazol-4-yl)amino benzoate | 60 | FT-IR: NH stretch 3210 cm⁻¹; UV: 216, 261, 337 nm |

| 2 | Compound (1) + hydrazine hydrate | Reflux in ethanol, 5 h | 4-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzohydrazide | Not specified | FT-IR: NH and amide C=O bands; UV: 223, 268, 340 nm |

| 3 | Compound (2) + phenylisothiocyanate | Reflux in ethanol, 4 h | 2-{4-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzoyl}-N-phenylhydrazinecarbothioamide | Not specified | FT-IR: N–H, C=S, S–H bands |

| 4 | Compound (3) + NaOH (4%) | Reflux, 5 h | 5-{4-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]phenyl}-4-phenyl-4H-1,2,4-triazole-3-thiol | Not specified | FT-IR: S–H, C=S, NH bands; UV spectra |

| 5 | Compound (4) + KOH + alkyl/aryl halides | Reflux in ethanol, 5 h | Alkyl/aryl thio derivatives | Not specified | Physical and spectral data |

| 6 | Compound (4) + secondary amines | Reflux in dry dioxane, 5 h | N-substituted triazole derivatives | Not specified | Physical and spectral data |

Research Findings and Analysis

- The nucleophilic aromatic substitution on 4-chloro-7-nitro-2,1,3-benzoxadiazole is efficient under reflux in ethanol, yielding the amino-substituted intermediate in moderate yield (~60%).

- Hydrazinolysis of esters to hydrazides proceeds cleanly with hydrazine hydrate, enabling further functionalization.

- The reaction with phenylisothiocyanate introduces a thiourea moiety, which upon base treatment cyclizes to a triazole ring, a key pharmacophore in many biologically active compounds.

- Subsequent alkylation and amination steps allow diversification of the molecule, potentially tuning biological activity.

- Spectroscopic analyses (FT-IR, UV-Vis) and elemental microanalysis consistently confirm the structural integrity at each step.

- The synthetic route is versatile, allowing preparation of various substituted derivatives based on the benzoxadiazole scaffold.

Chemical Reactions Analysis

Types of Reactions

4-nitro-N-phenyl-2,1,3-benzoxadiazol-7-amine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

Oxidation: The benzoxadiazole ring can be oxidized to form different derivatives, depending on the oxidizing agents used.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: Formation of 4-amino-N-phenyl-2,1,3-benzoxadiazol-7-amine.

Substitution: Formation of various substituted benzoxadiazole derivatives.

Oxidation: Formation of oxidized benzoxadiazole derivatives.

Scientific Research Applications

Analytical Chemistry

Fluorogenic Reagent

One of the primary applications of 4-nitro-N-phenyl-2,1,3-benzoxadiazol-7-amine is as a fluorogenic reagent in analytical techniques. It is particularly useful for the derivatization of amines and amino acids, enhancing their detection limits in high-performance liquid chromatography (HPLC) analyses. The compound's strong fluorescence allows for sensitive detection of low concentrations of analytes, making it a valuable tool in biochemical assays.

Case Study: HPLC Methods

Research has demonstrated the effectiveness of using this compound in HPLC methods for analyzing various biological samples. For instance, studies have shown that this compound can be used to derivatize amines in human plasma, achieving detection limits as low as 0.25 ng/mL with high reproducibility and accuracy .

| Study | Method | Detection Limit | Sample Type |

|---|---|---|---|

| Tatar & Atmaca (2011) | HPLC with NBD-Cl | 0.25 ng/mL | Human Plasma |

| Yigit & Ersoy (2011) | Isocratic RP-HPLC | 2.0 ng/mL | Cheese |

Biological Research

Antimicrobial and Anticancer Properties

The biological activities of this compound have been explored in several studies, indicating potential antimicrobial and anticancer effects. The mechanism often involves interaction with cellular components such as proteins or nucleic acids, leading to fluorescence changes that can be monitored experimentally. This property makes it suitable for use as a biological probe .

Case Study: Biological Imaging

In a study focusing on the interactions between this compound and specific biomolecules, researchers found that it could effectively bind to target proteins, resulting in significant fluorescence changes that were detectable under experimental conditions. This characteristic positions it as a promising candidate for applications in biological imaging and therapeutic development.

Cosmetic Applications

Hair Dyes

this compound derivatives are also utilized in the formulation of hair dyes. These compounds are characterized as non-oxidative colorants that provide vibrant colors without the need for harsh chemical processes typically associated with traditional hair dyes .

Case Study: Non-Oxidative Hair Dyes

Patents have been filed detailing formulations that incorporate this compound to achieve long-lasting hair color with minimal damage to hair structure. The use of these derivatives allows for a broader range of colors while maintaining the integrity of the hair fiber .

Mechanism of Action

The mechanism of action of 4-nitro-N-phenyl-2,1,3-benzoxadiazol-7-amine involves its interaction with specific molecular targets and pathways. The nitro group and the benzoxadiazole ring system play crucial roles in its reactivity and binding affinity. The compound can act as a fluorescent probe, binding to specific receptors or biomolecules and emitting fluorescence upon excitation. This property is particularly useful in studying cellular processes and molecular interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzoxadiazole Derivatives

Structural Analogues and Substituent Variations

The benzoxadiazole core permits diverse substitutions, leading to compounds with distinct physicochemical and biological properties. Key analogues include:

Protease Inhibition

- 4-Morpholin-4-yl-2,1,3-benzoxadiazol-7-amine : Exhibits δ-secretase inhibition (binding affinity = -52.41 kcal/mol), reducing tau phosphorylation in Alzheimer’s disease models. However, it is outperformed by Oprea1 (-58.22 kcal/mol) in molecular dynamics simulations .

- 10074-G5 : Targets disordered regions of c-Myc, disrupting dimerization with Max. Demonstrated activity in Daudi and HL-60 cancer cell lines .

Drug Discovery Metrics

Biological Activity

4-Nitro-N-phenyl-2,1,3-benzoxadiazol-7-amine is an organic compound distinguished by its unique benzoxadiazole core, which features a nitro group and a phenyl amine substituent. This structural configuration contributes significantly to its chemical reactivity and biological activity, making it a subject of interest in various fields such as medicinal chemistry and analytical methods.

The molecular formula of this compound is CHNO. The presence of the nitro group allows the compound to participate in reduction reactions to form amines and engage in electrophilic substitution reactions due to its electron-withdrawing nature. Such properties make it suitable for diverse applications including fluorescence-based assays and potential therapeutic uses.

Biological Activities

Research indicates that this compound exhibits notable antimicrobial and anticancer properties. Its mechanism of action often involves binding to specific molecular targets, leading to disruptions in cellular processes or signaling pathways.

Antimicrobial Activity

In studies assessing the antimicrobial efficacy of this compound, it has shown promising results against various bacterial strains. The nitro group is believed to play a crucial role in its antimicrobial activity by facilitating interactions with bacterial enzymes or disrupting cell membrane integrity.

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound have demonstrated its potential to inhibit tumor cell proliferation. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with cellular signaling pathways that regulate cell survival and death.

The biological activity of this compound can be attributed to several mechanisms:

- Fluorescence Properties : The compound exhibits fluorescence under specific conditions, making it useful in biological assays for detecting biomolecules.

- Protein Binding : Studies have indicated that it can bind to proteins or nucleic acids, leading to observable changes in fluorescence which can be monitored experimentally.

- Cellular Interaction : The compound may interfere with cellular processes by modulating the activity of enzymes or receptors involved in critical signaling pathways.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Chloro-N-(4-chlorophenyl)-2,1,3-benzoxadiazol-7-amine | Contains chlorine substituents | Enhanced reactivity due to electron-withdrawing chlorine |

| N-(4-methylphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine | Methyl group on phenyl ring | Potentially altered solubility and bioactivity |

| 7-Nitro-N-(phenyl)-benzofurazan | Similar benzofurazan structure | Different fluorescence characteristics |

These compounds exhibit variations in their chemical reactivity and biological activity due to differences in substituents. The unique presence of both nitro and phenyl groups in this compound enhances its fluorescence properties while contributing to its potential therapeutic applications.

Case Studies

Several case studies have explored the biological activity of this compound:

- Antimicrobial Efficacy Study : A study demonstrated that this compound effectively inhibited the growth of E. coli and S. aureus strains at low concentrations.

- Cancer Cell Line Testing : In vitro tests on breast cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 4-nitro-N-phenyl-2,1,3-benzoxadiazol-7-amine?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, nitro-substituted benzoxadiazole derivatives can be synthesized by reacting 4-chloro-7-nitrobenzofurazan with aniline derivatives under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) at elevated temperatures (80–100°C). Reaction progress is monitored via TLC, and purification is achieved through column chromatography or recrystallization .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- 1H/13C NMR : To confirm the phenylamino substitution pattern and nitro group placement (e.g., aromatic proton signals at δ 7.0–8.5 ppm) .

- FTIR : Identification of NO2 stretching vibrations (~1520 cm⁻¹) and benzoxadiazole ring vibrations (~1600 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : To verify molecular weight (MW = 297.26 g/mol) and fragmentation patterns .

- UV-Vis/fluorescence spectroscopy : To assess absorption/emission properties (e.g., λmax ~450–500 nm) for applications in fluorescent labeling .

Q. What are the primary research applications of this compound?

It is widely used as a fluorescent probe for tracking biomolecules (e.g., proteins or amino acids) due to its nitrobenzoxadiazole (NBD) core, which exhibits strong fluorescence upon excitation at ~488 nm. Applications include in vitro protein labeling and monitoring conformational changes in enzymes .

Q. How should researchers handle and store this compound to ensure stability?

Store at 2–8°C in airtight, light-protected containers. Avoid prolonged exposure to moisture or strong acids/bases, as the nitro group may degrade under harsh conditions. Use gloves and work in a fume hood due to potential irritancy (Safety Code: S24/25) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Critical parameters include:

- Temperature : Elevated temperatures (80–100°C) enhance reaction kinetics but may cause side reactions; use controlled heating.

- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of nitrobenzoxadiazole intermediates.

- Catalyst : Additives like K2CO3 can deprotonate the aniline, accelerating nucleophilic substitution .

Q. How should researchers address inconsistencies in fluorescence data during protein labeling experiments?

Potential solutions:

- Environmental controls : Adjust pH (6.5–7.5) and ionic strength to minimize quenching effects.

- Photostability assays : Measure fluorescence decay under continuous illumination to identify photobleaching.

- Competitive binding studies : Rule out nonspecific interactions using blocking agents (e.g., BSA) .

Q. What strategies enhance the detection sensitivity of this compound in analytical assays?

- Derivatization optimization : Increase labeling efficiency by adjusting reaction time (5–10 min) and temperature (60–80°C).

- Separation techniques : Pair with high-speed capillary electrophoresis (CE) to resolve labeled analytes in <30 seconds, as demonstrated with analogous NBD-F derivatives .

- Laser excitation : Use 488 nm lasers for higher signal-to-noise ratios compared to traditional UV sources .

Q. How can computational modeling aid in predicting the compound’s reactivity or binding affinity?

Q. What experimental approaches validate the compound’s role in inhibiting protein-protein interactions (e.g., c-Myc-Max dimerization)?

Q. How can researchers resolve discrepancies in melting point data across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.